(Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid
CAS No.:
Cat. No.: VC13472911
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 2-[isoquinolin-1-ylmethyl(propan-2-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C15H18N2O2/c1-11(2)17(10-15(18)19)9-14-13-6-4-3-5-12(13)7-8-16-14/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
| Standard InChI Key | YLKAZQNLSMTHFJ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of an isoquinoline ring system (a benzene fused to a pyridine ring) with a methylene bridge connecting the 1-position to a tertiary amine. The amine is further substituted with an isopropyl group and an acetic acid side chain (Figure 1). Key physicochemical properties include:
The carboxylic acid group enhances solubility in aqueous media, while the isoquinoline and isopropyl moieties contribute to hydrophobic interactions.
Applications in Drug Discovery
Scaffold for SAR Studies
The compound’s modular structure allows for diversification at:
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Isoquinoline C-6/C-7 positions: Electron-donating groups (e.g., methoxy) enhance bioactivity .
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Acetic acid moiety: Esterification or amidation to improve permeability .
Case Study: Analogues with Enhanced Properties
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